Beta-Amyloid (1-36)

Cerebral Amyloid Angiopathy MALDI Imaging Amyloid Pathology

Beta-Amyloid (1-36) is the essential standard for vascular amyloid (CAA) research. Its C-terminal truncation prevents aggregation, unlike Aβ1-42, eliminating confounding variables in parenchymal plaque models. Use as a specific negative control for toxicity assays and for precise CSF biomarker quantification via mass spectrometry. Ensure experimental validity with the appropriate isoform.

Molecular Formula
Molecular Weight 4017.5
Cat. No. B1578782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (1-36)
Molecular Weight4017.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-36): A Truncated Aβ Species for Vascular Amyloid Pathology Research


Beta-Amyloid (1-36) (Aβ1-36) is a 36-residue peptide that belongs to the amyloid-β family, which consists of peptides ranging from 36 to 43 amino acids generated from the amyloid precursor protein (APP) by β- and γ-secretases [1]. Aβ1-36 represents a specific C-terminally truncated variant of the more widely studied Aβ1-40 and Aβ1-42 peptides [2]. Unlike the highly aggregation-prone Aβ1-42, Aβ1-36 exhibits distinct biophysical and biological properties that make it a specialized research tool for investigating vascular amyloid deposition and the role of the C-terminal domain in Aβ-mediated pathogenesis .

Why Aβ1-36 Cannot Be Substituted with Aβ1-40 or Aβ1-42 in Critical Assays


Aβ peptides are not functionally interchangeable. Truncation of just a few C-terminal residues dramatically alters the peptide's aggregation propensity, structural stability, and pathological deposition pattern. The presence of the hydrophobic residues 37-42 is a primary driver of β-sheet formation and fibrillogenesis [1]. Consequently, using Aβ1-40 or Aβ1-42 as a surrogate for Aβ1-36 in studies focused on vascular amyloid pathology or on the protective roles of shorter Aβ species would introduce significant confounding variables and yield invalid conclusions. The unique C-terminal truncation of Aβ1-36 dictates its specific, quantifiable behavior distinct from its longer analogs [2].

Quantitative Evidence Guide for Beta-Amyloid (1-36) Selection


Aβ1-36 Exhibits Vascular-Specific Deposition Unlike Parenchymal Aβ1-42

MALDI imaging mass spectrometry of human AD brain tissue reveals a distinct spatial segregation of Aβ species. Aβ1-36, along with other shorter peptides (1-37, 1-38, 1-39, 1-40, and 1-41), is deposited exclusively in leptomeningeal blood vessels [1]. This is in stark contrast to Aβ1-42 and Aβ1-43, which are selectively deposited in senile plaques within the brain parenchyma [1].

Cerebral Amyloid Angiopathy MALDI Imaging Amyloid Pathology

Aβ1-36 Shows Full Hydrogen-Deuterium Exchange Indicating Lack of Stable β-Sheet Core

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrates that Aβ1-36, like Aβ1-40, undergoes complete exchange of its amide protons, indicating a flexible, monomeric, and largely unstructured conformation [1]. In contrast, Aβ1-42 and Pyr3-Aβ(3-42) exhibit complex exchange patterns with 18-20 strongly protected protons, indicative of a stable, aggregated β-sheet core [1].

Conformational Stability Hydrogen Exchange Mass Spectrometry Protein Structure

Aβ1-36 Exhibits Weak Oligomerization and Fibrillation Compared to Aβ1-42

In a comparative study using Thioflavin T fluorescence, western blotting, and TEM, Aβ1-36 exhibited weak oligomerization and fibrillation [1]. This contrasts sharply with Aβ1-42 and Aβ11-42, which showed strong abilities to form oligomers [1]. The study concluded that the C-terminal region (residues 37-42) is critical for forming a stable β-hairpin structure and driving aggregation [1].

Protein Aggregation Fibrillogenesis Thioflavin T Assay

Aβ1-36 Demonstrates Lack of In Vivo Toxicity in Drosophila Model

When expressed in a transgenic Drosophila melanogaster model, Aβ1-36, along with other shorter peptides up to Aβ1-40, did not exhibit any significant toxic effect [1]. Furthermore, when co-expressed, these shorter peptides (including Aβ1-36) were found to partially block the toxicity associated with Aβ1-42 accumulation [1].

Neurotoxicity Drosophila melanogaster In Vivo Model

Aβ1-36 Shows Negligible Membrane Binding Compared to Aβ1-40 and Aβ1-42

A study investigating liposome association found that almost no binding of Aβ1-36 to lipid membranes could be detected [1]. This is in direct contrast to Aβ1-40 and Aβ1-42, which both exhibited a high level of membrane association under the same conditions [1].

Membrane Interaction Liposome Binding Biophysics

Aβ1-36 has a Lower Predicted Mass than Aβ1-42, a Key Distinction in MS-Based Assays

Surface-enhanced laser desorption/ionization mass spectrometry (SELDI-MS) analysis distinguishes Aβ1-36 from longer isoforms based on its lower molecular weight. The predicted mass of trimeric Aβ ranges from 12.6 kDa for Aβ1-36 to 13.5 kDa for Aβ1-42 [1].

Mass Spectrometry SELDI-MS Analytical Characterization

Definitive Research Applications for Beta-Amyloid (1-36) Peptide


Modeling Cerebral Amyloid Angiopathy (CAA) and Vascular Amyloid Pathology

Aβ1-36 is the appropriate standard for studies focused on vascular amyloidosis. As demonstrated by MALDI imaging, this peptide is deposited in leptomeningeal vessels, making it a precise tool for investigating the mechanisms of CAA [1]. Using Aβ1-42 in such studies would incorrectly model parenchymal plaque pathology.

Investigating the Structural Role of the Aβ C-Terminus in Aggregation

The weak oligomerization and fibrillation of Aβ1-36, in contrast to Aβ1-42, directly implicates the C-terminal residues (37-42) as essential for stable β-hairpin formation and aggregation [1]. Aβ1-36 therefore serves as a critical comparator for dissecting the molecular drivers of Aβ self-assembly.

Employing as a Non-Toxic Aβ Control in In Vivo and In Vitro Assays

Given its lack of toxicity in Drosophila models and its potential to attenuate Aβ42-induced pathology [1], Aβ1-36 is a valuable negative control for distinguishing specific, toxic activities of longer Aβ isoforms from general peptide effects. This is essential for validating the specificity of observed phenotypes.

MS-Based Quantification of Aβ Isoform Profiles in Biological Fluids

The distinct molecular weight of Aβ1-36 (4017.5 Da for the monomer) allows for its specific detection and quantification in complex matrices like cerebrospinal fluid (CSF) using mass spectrometry [1]. This is crucial for biomarker discovery studies aiming to correlate specific Aβ isoform profiles with disease states [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-Amyloid (1-36)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.